(Z)-N'-((2-bromobenzoyl)oxy)nicotinimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

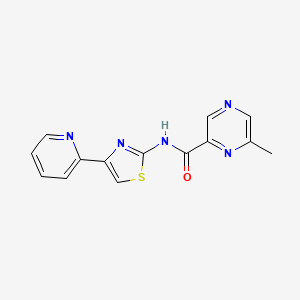

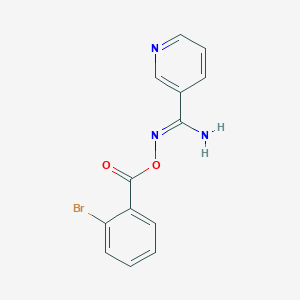

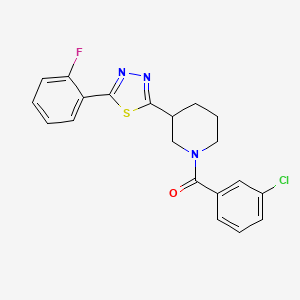

“(Z)-N’-((2-bromobenzoyl)oxy)nicotinimidamide” is an organic compound. The naming of this compound follows the IUPAC rules for organic compounds with functional groups .

Molecular Structure Analysis

The molecular structure of “(Z)-N’-((2-bromobenzoyl)oxy)nicotinimidamide” can be determined by its IUPAC name. The “Z” indicates the relative positions of the highest-priority groups on each carbon of the double bond . The “N’-((2-bromobenzoyl)oxy)” part suggests the presence of a nitrogen atom bonded to a 2-bromobenzoyl group via an oxygen atom .Scientific Research Applications

Antibacterial Agents

Research has shown that certain oxazolidinones, a class of antibacterial agents, can be improved in terms of their safety profile by modifying their chemical structure. Specifically, replacing the conventional acetamide functionality found in oxazolidinones with 1,2,3-triazoles has been found to produce compounds with good antibacterial properties and reduced or no activity against monoamine oxidase A (MAO-A), which is an undesired side effect of many oxazolidinones. This modification is particularly promising for the development of safer antibacterial agents (Reck et al., 2005).

Nanomaterials for Biomedical Applications

Zinc oxide (ZnO) nanoparticles have been recognized for their potential in biomedical research due to their anticancer and antimicrobial activities. These activities are attributed to the nanoparticles' ability to generate reactive oxygen species (ROS) and induce apoptosis. Furthermore, ZnO nanoparticles have been utilized as drug carriers, enhancing the delivery of drugs to targeted sites, thereby minimizing toxicity and off-target effects while amplifying synergistic effects. This makes them a promising platform for various biomedical applications (Mishra et al., 2017).

Water Purification

Zeolitic imidazolate frameworks (ZIFs), particularly ZIF-8, have been employed for the removal of contaminants such as phthalic acid and diethyl phthalate from water through adsorption. The high adsorption capacity of ZIF-8, compared to commercial activated carbon and other metal-organic frameworks (MOFs), suggests specific favorable interactions, likely electrostatic, between the positively charged surface of ZIF-8 and the negatively charged contaminants. This indicates the potential of ZIFs in water purification technologies (Khan et al., 2015).

Catalysis and Antimicrobial Activity

Metal nanoparticles embedded within metal-organic frameworks (M-NP@MOFs) have shown exceptional catalytic activity and antimicrobial properties. Specifically, Ag and Cu nanoparticles within a zinc-based boron imidazolate framework exhibited excellent catalytic activity in converting harmful substances like 4-nitrophenol to less harmful products and displayed strong antibacterial activity against common pathogens such as E. coli and S. aureus. This highlights the potential of these composites in water purification and antimicrobial applications (Qi et al., 2019).

properties

IUPAC Name |

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-bromobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2/c14-11-6-2-1-5-10(11)13(18)19-17-12(15)9-4-3-7-16-8-9/h1-8H,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRUPONXMAKMQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)ON=C(C2=CN=CC=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2382576.png)

![1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382580.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2382582.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2382584.png)

![3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B2382585.png)

![Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2382587.png)

![4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382589.png)

![6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2382590.png)

![Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate](/img/structure/B2382592.png)